SODIUM DEHYDROACETATE

Descripción general

Descripción

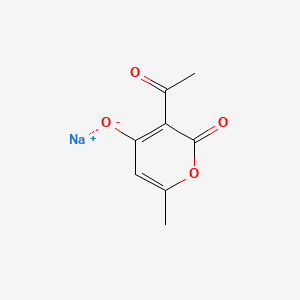

El dehidroacetato de sodio es la sal sódica del ácido dehidroacético, con la fórmula química C8H7NaO4. Aparece como un polvo cristalino blanco o casi blanco y es conocido por sus propiedades antimicrobianas. Este compuesto se utiliza ampliamente como conservante en alimentos, cosméticos y productos farmacéuticos debido a su capacidad para inhibir el crecimiento de bacterias, levaduras y mohos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El dehidroacetato de sodio se sintetiza haciendo reaccionar ácido dehidroacético con hidróxido de sodio. El ácido dehidroacético en sí se produce mediante la autocondensación del acetoacetato de etilo en condiciones de luz o calor. La reacción se puede resumir de la siguiente manera:

-

Síntesis de Ácido Dehidroacético:

- El acetoacetato de etilo se somete a autocondensación en presencia de luz o calor para formar ácido dehidroacético.

-

C6H8O3→C8H8O4

-

Formación de Dehidroacetato de Sodio:

- El ácido dehidroacético reacciona con hidróxido de sodio en una reacción de estado sólido para formar dehidroacetato de sodio.

-

C8H8O4+NaOH→C8H7NaO4+H2O

Métodos de Producción Industrial: En entornos industriales, la producción de dehidroacetato de sodio implica la reacción a gran escala del ácido dehidroacético con hidróxido de sodio. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el compuesto cumpla con las normas reglamentarias para su uso en alimentos y cosméticos {_svg_3} .

Análisis De Reacciones Químicas

Tipos de Reacciones: El dehidroacetato de sodio principalmente experimenta reacciones típicas de las sales de carboxilato. Estas incluyen:

Reacciones de Sustitución: El dehidroacetato de sodio puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo carboxilato.

Hidrólisis: En soluciones acuosas, el dehidroacetato de sodio puede hidrolizarse para formar ácido dehidroacético e hidróxido de sodio.

Reactivos y Condiciones Comunes:

Ácidos: Los ácidos fuertes pueden protonar el dehidroacetato de sodio, convirtiéndolo nuevamente en ácido dehidroacético.

Bases: Las bases fuertes pueden desprotonar aún más el compuesto, aunque esto es menos común.

Principales Productos:

Ácido Dehidroacético: Formado a través de hidrólisis o acidificación.

Hidróxido de Sodio: Un subproducto de la hidrólisis.

Aplicaciones Científicas De Investigación

El dehidroacetato de sodio tiene una amplia gama de aplicaciones en varios campos:

Química: Utilizado como conservante en formulaciones químicas para prevenir la contaminación microbiana.

Biología: Employed in microbiological studies to inhibit the growth of unwanted microorganisms.

Medicina: Utilizado en formulaciones farmacéuticas para prolongar la vida útil de los productos.

Industria: Ampliamente utilizado en la industria alimentaria como conservante para pan, pasteles y otros productos perecederos

Mecanismo De Acción

La acción antimicrobiana del dehidroacetato de sodio se debe principalmente a su capacidad para penetrar las células microbianas e interrumpir sus procesos metabólicos. Inhibe las enzimas respiratorias de los microorganismos, evitando así su crecimiento y reproducción. Esto lo hace efectivo contra un amplio espectro de bacterias, levaduras y mohos .

Comparación Con Compuestos Similares

El dehidroacetato de sodio a menudo se compara con otros conservantes como benzoatos, parabenos y sorbatos. Estos son algunos puntos clave de comparación:

Benzoatos: Eficaces a niveles de pH más bajos, pero menos efectivos en condiciones neutras o alcalinas en comparación con el dehidroacetato de sodio.

Parabenos: Ampliamente utilizados en cosméticos, pero han suscitado preocupaciones con respecto a sus posibles efectos para la salud.

Sorbatos: Eficaces contra las levaduras y los mohos, pero menos efectivos contra las bacterias.

Compuestos Similares:

- Benzoato de Sodio

- Sorbato de Potasio

- Metilparabeno

- Propilparabeno

El dehidroacetato de sodio destaca por su actividad antimicrobiana de amplio espectro y su estabilidad en diversas condiciones, lo que lo convierte en un conservante versátil en múltiples industrias .

Actividad Biológica

Sodium dehydroacetate (DHA-S) is a widely used food preservative and cosmetic ingredient known for its antimicrobial properties. This compound has garnered attention due to its biological activities, particularly in relation to antibiotic tolerance, toxicity, and environmental effects. This article synthesizes recent research findings on the biological activity of this compound, presenting data tables, case studies, and detailed analyses.

This compound exhibits several mechanisms that influence its biological activity:

- Antimicrobial Activity : DHA-S is effective against a variety of microorganisms, including bacteria, yeasts, and molds. Its mechanism involves the inhibition of microbial dehydrogenases and disruption of enzyme systems critical for microbial metabolism .

- Induction of Antibiotic Tolerance : Recent studies have shown that DHA-S can impair the effectiveness of bactericidal antibiotics. It induces a glyoxylate shunt and inhibits α-ketoglutarate dehydrogenase activity, leading to reduced cellular respiration in bacteria. This results in enhanced tolerance to antibiotic treatments .

- Impact on Cellular Respiration : In zebrafish models, exposure to this compound decreased respiration capacity and promoted the expression of hypoxia-inducible factor-1α (HIF-1α), indicating a significant impact on energy metabolism and respiratory functions .

Toxicity Studies

Toxicological evaluations have revealed important insights into the safety profile of this compound:

- Subchronic Oral Toxicity : A study conducted on Wistar rats assessed the effects of repeated oral administration of DHA-S at varying doses (50, 100, and 200 mg/kg bw/d). Results indicated significant reductions in body weight and food consumption at higher doses, alongside notable alterations in organ weights and thyroid-stimulating hormones .

- Dermatological Reactions : Case studies have documented instances of allergic contact dermatitis associated with topical applications of products containing this compound. In one case, a patient developed eczematous lesions after using a cream with this compound .

Environmental Impact

The ecological implications of this compound are becoming increasingly relevant:

- Aquatic Toxicity : Research indicates that this compound poses risks to aquatic life. Larval zebrafish exposed to low concentrations exhibited decreased hatch rates and locomotor persistence, ultimately leading to increased mortality rates . The compound's ability to inhibit succinate dehydrogenase disrupts energy production pathways in these organisms.

Data Tables

Below are tables summarizing key findings from various studies on this compound:

Propiedades

IUPAC Name |

sodium;3-acetyl-6-methyl-2-oxopyran-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRBQVNNIDJHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food., Hydrate: White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dehydroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 938 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4418-26-2 | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W46YN971G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DEHYDROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.